molecular formula C11H12F3NO2 B1388784 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine CAS No. 946715-68-0

3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine

Cat. No. B1388784
M. Wt: 247.21 g/mol
InChI Key: YEEVMHLTOFWWFK-UHFFFAOYSA-N
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Patent
US09334269B2

Procedure details

To a solution of tert-butyl 3-(4-(trifluoromethoxy)phenoxy)pyrrolidine-1-carboxylate (325 mg, 0.936 mmol) in CH2Cl2 (3.7 mL) was added TFA (360 μL, 4.68 mmol). The colorless solution was dried under reduced pressure and the crude oil obtained purified with a 5 g SCX-2 column washing first with MeOH, then with 2M NH3 in MeOH leading to elution of basic materials to afford 3-(4-(trifluoromethoxy)-phenoxy)pyrrolidine (190 mg, 0.769 mmol, 82% yield).
Name
tert-butyl 3-(4-(trifluoromethoxy)phenoxy)pyrrolidine-1-carboxylate
Quantity
325 mg
Type
reactant
Reaction Step One
Name
Quantity
360 μL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:24])([F:23])[O:3][C:4]1[CH:22]=[CH:21][C:7]([O:8][CH:9]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]2)=[CH:6][CH:5]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[F:24][C:2]([F:1])([F:23])[O:3][C:4]1[CH:22]=[CH:21][C:7]([O:8][CH:9]2[CH2:13][CH2:12][NH:11][CH2:10]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
tert-butyl 3-(4-(trifluoromethoxy)phenoxy)pyrrolidine-1-carboxylate
Quantity
325 mg
Type
reactant
Smiles
FC(OC1=CC=C(OC2CN(CC2)C(=O)OC(C)(C)C)C=C1)(F)F
Name
Quantity
360 μL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
3.7 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The colorless solution was dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude oil obtained
CUSTOM
Type
CUSTOM
Details
purified with a 5 g SCX-2 column
WASH
Type
WASH
Details
washing first with MeOH
WASH
Type
WASH
Details
with 2M NH3 in MeOH leading to elution of basic materials

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(OC2CNCC2)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.769 mmol
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.